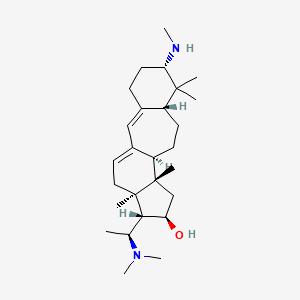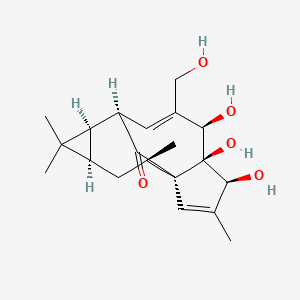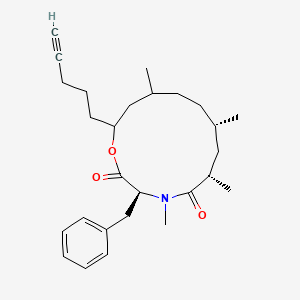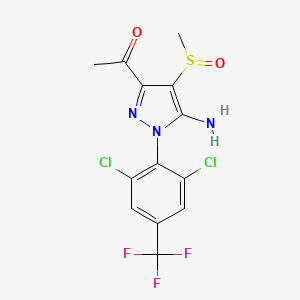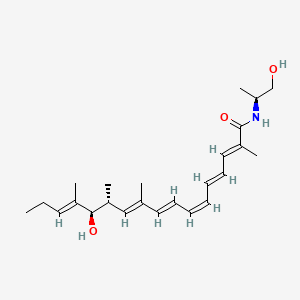
Myxalamid C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myxalamid C is a fatty amide.
Aplicaciones Científicas De Investigación
Secondary Metabolite Screening The diversity of secondary metabolites produced by Myxococcus xanthus strains has been explored using electrospray ionization mass spectrometry (ESI-MS) and LC-MS/MS profiling. This methodological approach led to the detection of metabolite peaks analogous to the myxalamid series, including myxalamid A, B, and C, and identified myxalamid K as a novel compound. Such chemical screening is pivotal for discovering unknown microbial secondary metabolites, which could include variants of Myxalamid C or related compounds with potential applications in scientific research (Kim et al., 2009).
Novel Biosynthetic Features Research into the myxalamid biosynthetic gene cluster of the myxobacterium Stigmatella aurantiaca Sga15 has revealed novel features in the combined polyketide synthase/non-ribosomal peptide synthetase system responsible for myxalamid production. Notably, the terminal non-ribosomal peptide synthetase (NRPS) extends the polyketide chain with alanine, contributing to the unique structure of myxalamids. This discovery opens up possibilities for manipulating the biosynthetic pathways to generate novel myxalamid variants, including Myxalamid C, through combinatorial biosynthesis techniques (Silakowski et al., 2001).
Propiedades
Nombre del producto |
Myxalamid C |
|---|---|
Fórmula molecular |
C24H37NO3 |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14-tetramethylheptadeca-2,4,6,8,10,14-hexaenamide |
InChI |
InChI=1S/C24H37NO3/c1-7-13-19(3)23(27)21(5)16-18(2)14-11-9-8-10-12-15-20(4)24(28)25-22(6)17-26/h8-16,21-23,26-27H,7,17H2,1-6H3,(H,25,28)/b9-8-,12-10+,14-11+,18-16+,19-13+,20-15+/t21-,22+,23+/m1/s1 |
Clave InChI |
QGJPEZISMDKYLK-HSSWLXNDSA-N |
SMILES isomérico |
CC/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)N[C@@H](C)CO)O |
SMILES canónico |
CCC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |
Sinónimos |
myxalamid C myxalamide C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



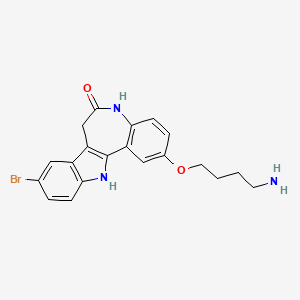
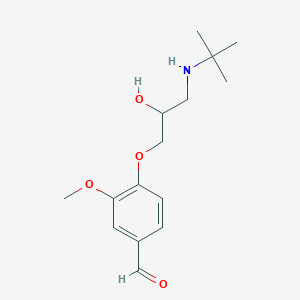
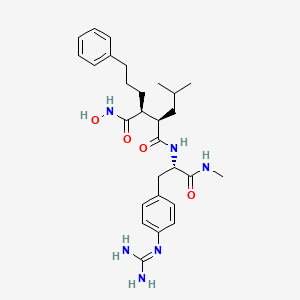
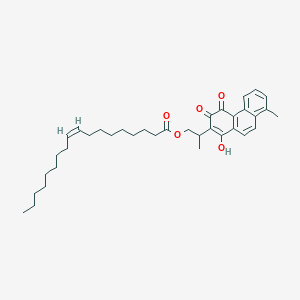
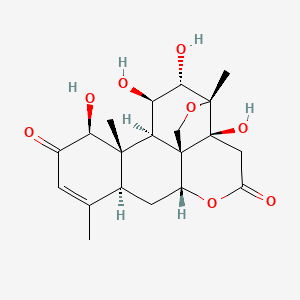
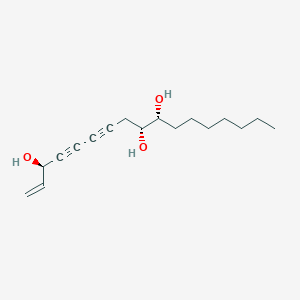
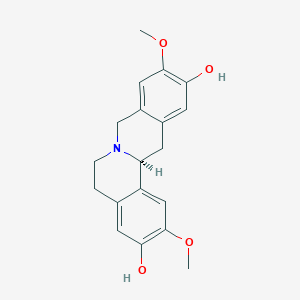
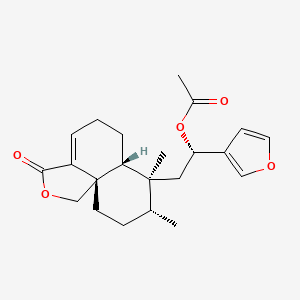
![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1249245.png)
